molecular formula C14H18N2OS B12491953 N-[(3-methyl-2-thienyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine

N-[(3-methyl-2-thienyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine

Cat. No.: B12491953
M. Wt: 262.37 g/mol
InChI Key: CKJKXDGPLWRXRK-UHFFFAOYSA-N
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Description

[(3-METHYLTHIOPHEN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE is a complex organic compound that features a thiophene ring substituted with a methyl group and a pyridine ring connected via a propylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-METHYLTHIOPHEN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE typically involves multi-step organic reactions. One common route starts with the preparation of the thiophene and pyridine intermediates, followed by their coupling through a propylamine linker. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

[(3-METHYLTHIOPHEN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: Both the thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

[(3-METHYLTHIOPHEN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of [(3-METHYLTHIOPHEN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [(3-METHYLTHIOPHEN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE: shares structural similarities with other thiophene and pyridine derivatives.

    Thiophene derivatives: Known for their electronic properties and used in organic electronics.

    Pyridine derivatives: Widely used in pharmaceuticals for their biological activity.

Uniqueness

The uniqueness of [(3-METHYLTHIOPHEN-2-YL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE lies in its combined structural features, which confer specific chemical and biological properties. Its dual functionality, derived from both the thiophene and pyridine rings, makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]-3-pyridin-2-yloxypropan-1-amine

InChI

InChI=1S/C14H18N2OS/c1-12-6-10-18-13(12)11-15-7-4-9-17-14-5-2-3-8-16-14/h2-3,5-6,8,10,15H,4,7,9,11H2,1H3

InChI Key

CKJKXDGPLWRXRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CNCCCOC2=CC=CC=N2

Origin of Product

United States

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